

# Synthesis of 4-(tetrahydropyran-4-yloxy)aniline: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

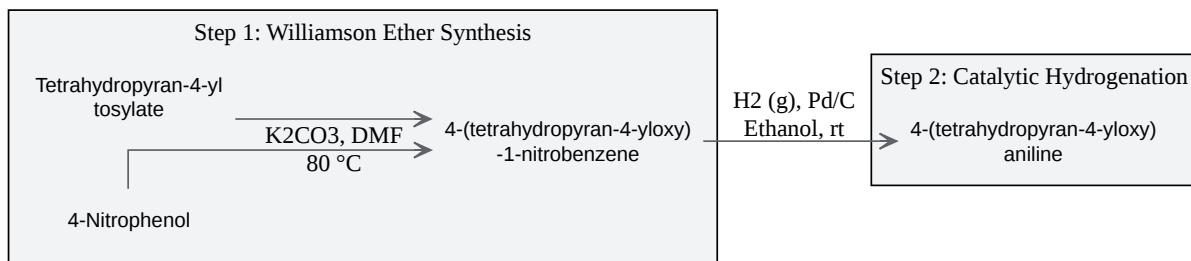
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline**, a valuable building block in medicinal chemistry and drug development. The synthetic pathway involves a two-step process commencing with a Williamson ether synthesis to form the intermediate 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene, followed by the catalytic hydrogenation of the nitro group to yield the final aniline product.

## Chemical Reaction Pathway

The overall synthesis is depicted in the following scheme:



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Figure 1: Overall reaction scheme for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline**.

## Experimental Protocols

### Step 1: Synthesis of 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene

This step involves the O-alkylation of 4-nitrophenol with tetrahydropyran-4-yl tosylate via a Williamson ether synthesis.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
4-Nitrophenol	139.11	10.0 g	71.8 mmol
Tetrahydropyran-4-yl tosylate	256.32	20.2 g	78.8 mmol
Potassium Carbonate ( $K_2CO_3$ )	138.21	29.8 g	215.6 mmol
N,N-Dimethylformamide (DMF)	-	200 mL	-

Procedure:

- To a stirred solution of 4-nitrophenol in 200 mL of N,N-dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate.
- Add tetrahydropyran-4-yl tosylate to the mixture.
- Heat the reaction mixture to 80°C and stir for 12 hours.
- After cooling to room temperature, pour the reaction mixture into ice water.
- Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene.

## Step 2: Synthesis of 4-(tetrahydropyran-4-yloxy)aniline

This step involves the reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation.

Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Amount	Moles
4-(tetrahydropyran-4-yloxy)-1-nitrobenzene	223.23	10.0 g	44.8 mmol
10% Palladium on Carbon (Pd/C)	-	1.0 g	-
Ethanol	-	200 mL	-
Hydrogen (H <sub>2</sub> ) gas	-	1 atm (balloon)	-

Procedure:

- Dissolve 4-(tetrahydropyran-4-yloxy)-1-nitrobenzene in 200 mL of ethanol in a round-bottom flask.
- Add 10% palladium on carbon to the solution.
- Evacuate the flask and backfill with hydrogen gas (using a balloon).
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Wash the Celite pad with ethanol.
- Concentrate the filtrate under reduced pressure to yield **4-(tetrahydropyran-4-yloxy)aniline**.

## Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step	Reaction	Reactants	Solvent	Catalyst	Temperature	Time	Yield (%)
1	Williamson Ether Synthesis	4-Nitrophe nol, Tetrahydr opyran-4- yl tosylate	DMF	-	80°C	12 h	~85%
2	Catalytic Hydrogenation	4-(tetrahyd opyran-4-yloxy)-1- nitrobenz ene	Ethanol	10% Pd/C	Room Temp.	6 h	>95%

Table 2: Characterization Data of **4-(tetrahydropyran-4-yloxy)aniline**

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	193.24 g/mol
Appearance	Off-white to light brown solid
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	6.78 (d, J = 8.8 Hz, 2H), 6.65 (d, J = 8.8 Hz, 2H), 4.28-4.22 (m, 1H), 3.98-3.92 (m, 2H), 3.58-3.51 (m, 2H), 3.45 (br s, 2H, NH <sub>2</sub> ), 2.05-1.98 (m, 2H), 1.80-1.70 (m, 2H)
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> ) δ (ppm)	151.7, 140.2, 122.9, 116.0, 71.8, 65.0, 32.8
Mass Spectrum (ESI-MS)	m/z 194.1 [M+H] <sup>+</sup>
IR (KBr, cm <sup>-1</sup> )	3420, 3340 (N-H), 2950, 2850 (C-H), 1510 (aromatic C=C), 1230 (C-O)

## Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of **4-(tetrahydropyran-4-yloxy)aniline**.

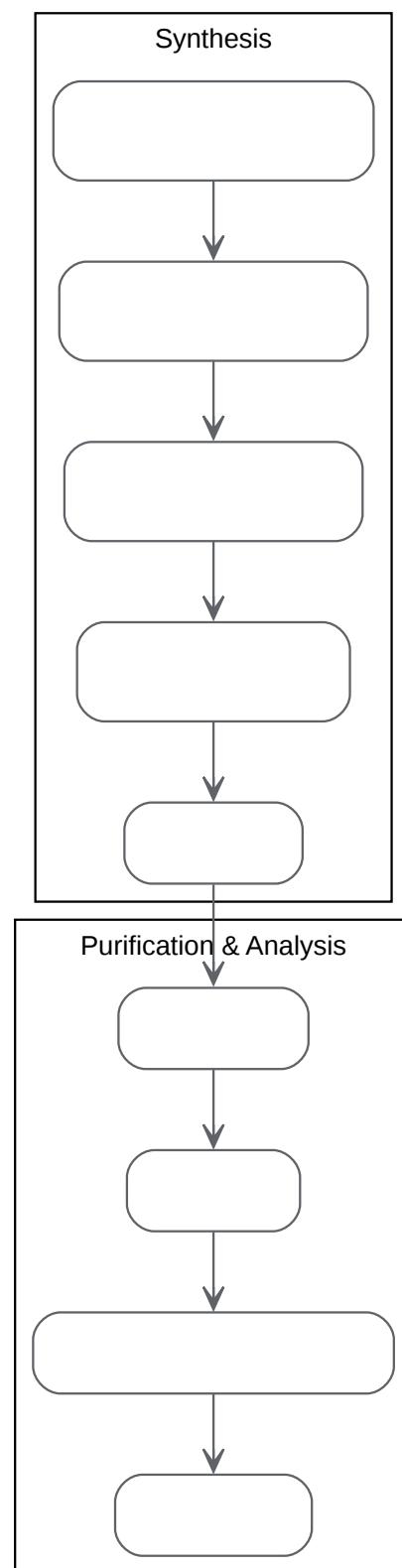
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Figure 2: Workflow for the synthesis of **4-(tetrahydropyran-4-yloxy)aniline**.

## Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- 4-Nitrophenol is toxic and should be handled with care.
- DMF is a potential teratogen; avoid inhalation and skin contact.
- Palladium on carbon is flammable when dry and in the presence of hydrogen; handle with care.
- Hydrogen gas is highly flammable; ensure there are no ignition sources nearby during the hydrogenation step.
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